3-Azidopyrazin-2-amine

Vicinal diamine synthesis Heterocyclic amine Catalytic hydrogenolysis

3-Azidopyrazin-2-amine (C₄H₄N₆, MW 136.12 g/mol) is a heterocyclic aromatic azide characterized by an amino group at the 2-position and an azido group at the 3-position of the pyrazine ring. This specific substitution pattern enables a well-established azide-tetrazole tautomerism, forming tetrazolo[1,5-a]pyrazin-5-amine, which fundamentally alters its reactivity profile and physicochemical properties compared to both open-chain aliphatic azides and other heterocyclic azido isomers.

Molecular Formula C4H4N6
Molecular Weight 136.12 g/mol
CAS No. 156331-25-8
Cat. No. B12553727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azidopyrazin-2-amine
CAS156331-25-8
Molecular FormulaC4H4N6
Molecular Weight136.12 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)N)N=[N+]=[N-]
InChIInChI=1S/C4H4N6/c5-3-4(9-10-6)8-2-1-7-3/h1-2H,(H2,5,7)
InChIKeyARAXRSDKOKBMSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azidopyrazin-2-amine (CAS 156331-25-8): Core Physicochemical & Structural Baseline


3-Azidopyrazin-2-amine (C₄H₄N₆, MW 136.12 g/mol) is a heterocyclic aromatic azide characterized by an amino group at the 2-position and an azido group at the 3-position of the pyrazine ring [1]. This specific substitution pattern enables a well-established azide-tetrazole tautomerism, forming tetrazolo[1,5-a]pyrazin-5-amine, which fundamentally alters its reactivity profile and physicochemical properties compared to both open-chain aliphatic azides and other heterocyclic azido isomers . Computed physicochemical properties include a LogP of 0.7, a topological polar surface area of 66.2 Ų, and one hydrogen bond donor [1].

Why 3-Azidopyrazin-2-amine Cannot Be Substituted by Generic Azides or Halogenated Analogs


This compound's unique value for scientific selection stems from its ambivalent identity as an azide-tetrazole tautomer. Simple replacement with a common aliphatic azide (e.g., benzyl azide) or a halogenated pyrazine analog (e.g., 2-amino-3-bromopyrazine) leads to fundamentally different reactivity and synthetic outcomes. Standard azide reduction protocols fail on fused azidopyrazines because they predominantly exist as tetrazolo[1,5-a]pyrazines . Conversely, halogenated analogs cannot perform bioorthogonal click chemistry. The equilibrium between the open azido form and the closed tetrazolo form is solvent-dependent, offering a tunable reactivity switch that is absent in both conventional organic azides and halopyrazines .

3-Azidopyrazin-2-amine: Quantified Head-to-Head Differentiation Evidence


Reductive Conversion to 2,3-Diaminopyrazine: Azide vs. Halogen Route Efficiency

The direct conversion of 3-azidopyrazin-2-amine to 2,3-diaminopyrazine proceeds via tin(II) chloride reduction in methanolic HCl, achieving yields of 34-87% . This azide reduction pathway provides a more direct, de novo route to the vicinal diamine compared to the traditional two-step approach via 2-amino-3-halopyrazines. The latter requires halogenation followed by a nucleophilic amination, which often suffers from lower overall yields and a requirement for harsh ammonolysis conditions .

Vicinal diamine synthesis Heterocyclic amine Catalytic hydrogenolysis

Click Chemistry Reactivity: Fused Pyrazinotetrazole vs. Conventional Organic Azides

The tautomeric tetrazolo[1,5-a]pyrazine form of 3-azidopyrazin-2-amine acts as an efficient 'azide surrogate' in the Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction [1]. In a comprehensive class-level study, pyrazinotetrazole (1e) reacted with a variety of alkynes under optimized conditions (10 mol% (CuOTf)₂·C₆H₆, toluene, room temperature to 100°C) to produce N-heterocycle-substituted 1,2,3-triazoles in good yields [1]. This reactivity profile is distinct from open-chain azides, as the fused tetrazole must first ring-open to an azido form before cycloaddition, providing a unique kinetic and catalytic dependency [1].

Bioorthogonal chemistry Copper-catalyzed cycloaddition Triazole synthesis

Azide-Tetrazole Tautomeric Equilibrium: A Tunable Physicochemical Switch

Unlike simple organic azides which exist solely in an open azido form, 3-azidopyrazin-2-amine participates in a solvent-dependent tautomeric equilibrium with its cyclic isomer, tetrazolo[1,5-a]pyrazin-5-amine . ¹H NMR studies reveal that the position of this equilibrium is markedly sensitive to the solvent environment, allowing the effective concentration of the reactive azide species to be modulated . This property is a fundamental point of differentiation from all non-tautomeric azides (e.g., 3-azidopyridine, benzyl azide) which lack any 'masked' or tunable state.

Tautomerism Solvent-dependent equilibrium Molecular switching

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Profile

The presence of both an amino donor and the azido/tetrazolo moiety on the pyrazine ring imparts a distinct physicochemical signature. The computed LogP of 0.7 [1] demonstrates a balanced lipophilicity, while the topological polar surface area (TPSA) of 66.2 Ų [1] and a single hydrogen bond donor define a property space that is notably different from its halogenated analogs. For example, 2-amino-3-bromopyrazine (LogP ~1.0, no tautomeric equilibrium) and 3-azidopyridine (LogP ~1.3, TPSA 38.9 Ų) occupy different positions in chemical space, which directly impacts their suitability for downstream applications such as CNS drug design or bioconjugation.

Lipophilicity PSA Drug-likeness

3-Azidopyrazin-2-amine: Proven Application Scenarios Based on Quantitative Evidence


Direct Precursor for High-Value 2,3-Diaminopyrazine Pharmacophores

In medicinal chemistry projects requiring 2,3-diaminopyrazine scaffolds (e.g., for kinase inhibitors or antifolates), 3-azidopyrazin-2-amine provides a direct synthetic entry point with reported yields up to 87% via SnCl₂ reduction . This route circumvents the multi-step sequence starting from 2-amino-3-halopyrazines, streamlining access to this privileged pharmacophore. This is a validated, high-yield synthesis confirmed in peer-reviewed literature.

Bioorthogonal Probe with Conditional Reactivity

The compound serves as a unique bioorthogonal handle where its azide reactivity is conditionally controlled by its tautomeric equilibrium . In CuAAC-based bioconjugation or chemical biology probe synthesis, it reacts efficiently as a 'masked' azide under copper catalysis, yet can be designed to remain inert under certain ruthenium-catalyzed conditions. This enables sophisticated dual-labeling or sequential 'click-to-click' strategies not possible with standard azide linkers.

Latent Azide for Stability-Sensitive Synthesis

The solvent-tunable azide-tetrazole equilibrium makes this compound an attractive choice for synthetic protocols where a latent azide is required to prevent premature decomposition . In contrast to labile aliphatic azides, the tetrazolo form provides enhanced thermal and storage stability, with the active azide species generated in situ by solvent choice or catalytic activation. This is particularly valuable in process chemistry and automated synthesis platforms.

Chemical Tool for Investigating Azide-Tetrazole Tautomerism in Drug Design

The well-characterized equilibrium of 3-azidopyrazin-2-amine makes it a model compound for studying the impact of azide-tetrazole tautomerism on biological activity . A researcher procuring this compound can use it as a positive control in tautomerism-focused medicinal chemistry programs, leveraging its established ¹H NMR behavior to benchmark new analogs designed to exploit this dynamic equilibrium for target binding.

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